molecular formula C13H15F3N2OS2 B7079449 N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide

Cat. No.: B7079449
M. Wt: 336.4 g/mol
InChI Key: HARFCAGCZNSCOC-UHFFFAOYSA-N
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Description

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring, linked via an ethyl chain to a dithiane carboxamide moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.

Properties

IUPAC Name

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2OS2/c14-13(15,16)9-1-2-10(18-7-9)3-4-17-12(19)11-8-20-5-6-21-11/h1-2,7,11H,3-6,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARFCAGCZNSCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CS1)C(=O)NCCC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine, which can be achieved through the fluorination of a suitable pyridine precursor.

    Ethylation: The pyridine intermediate is then subjected to ethylation using an appropriate ethylating agent under controlled conditions to form the 2-ethyl-5-(trifluoromethyl)pyridine.

    Dithiane Formation: The ethylated pyridine is reacted with a dithiane precursor under acidic or basic conditions to form the dithiane ring.

    Carboxamide Formation: Finally, the dithiane intermediate is converted to the carboxamide by reacting with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, optimized reaction temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Strong bases like sodium hydride, nucleophiles like thiols or amines, under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The dithiane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide
  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)
  • (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine

Uniqueness

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,4-dithiane-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the dithiane ring. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.

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